Calophyllolide

Catalog No.
S625896
CAS No.
548-27-6
M.F
C26H24O5
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calophyllolide

CAS Number

548-27-6

Product Name

Calophyllolide

IUPAC Name

5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C26H24O5/c1-6-15(2)22(28)21-23(29-5)17-12-13-26(3,4)31-24(17)20-18(14-19(27)30-25(20)21)16-10-8-7-9-11-16/h6-14H,1-5H3/b15-6+

InChI Key

PMBLOLOJQZPEND-GIDUJCDVSA-N

SMILES

CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC

Synonyms

calophyllolid, calophyllolide

Canonical SMILES

CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC

Isomeric SMILES

C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC

Description

The exact mass of the compound Calophyllolide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]. However, this does not mean our product can be used or applied in the same or a similar way.

Calophyllolide is a naturally occurring neoflavonoid found in several plants, including Calophyllum inophyllum (also known as Alexandrian laurel) and Lissachatina fulica (giant African snail) []. Scientific research suggests that calophyllolide possesses properties that could be beneficial for wound healing.

Anti-inflammatory Effects

Studies have investigated the anti-inflammatory properties of calophyllolide. Research published in PLOS ONE demonstrated that calophyllolide isolated from C. inophyllum could accelerate wound healing by reducing inflammation []. The study suggests that calophyllolide may be a promising candidate for developing new therapies for treating skin wounds.

Another area of research has focused on calophyllolide's ability to decrease capillary permeability []. Capillaries are the smallest blood vessels, and increased permeability can contribute to inflammation. By reducing capillary permeability, calophyllolide may further promote wound healing.

Calophyllolide is a bioactive compound primarily isolated from the seeds of the Calophyllum inophyllum plant, commonly known as Tamanu. It belongs to the class of compounds known as coumarins and is characterized by its unique structure, which includes a phenyl group attached to a coumarin backbone. The molecular formula of Calophyllolide is C26H24O5C_{26}H_{24}O_{5}, with a molecular weight of approximately 416.5 g/mol . This compound has garnered attention for its diverse biological activities, including anti-inflammatory, wound healing, and potential anti-cancer properties.

That modify its structure and potentially enhance its biological activities:

  • Oxidation: Calophyllolide can be oxidized using agents like potassium permanganate or hydrogen peroxide to form various derivatives.
  • Reduction: Reduction reactions can alter the coumarin structure, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Substitution reactions allow for the introduction of different functional groups into the Calophyllolide molecule, depending on the reagents used and conditions applied.

These reactions are significant for synthesizing derivatives with enhanced or modified biological properties.

Calophyllolide exhibits a range of biological activities that make it a subject of extensive research:

  • Anti-inflammatory Effects: Studies have shown that Calophyllolide significantly reduces inflammation by modulating macrophage polarization and decreasing myeloperoxidase activity, which is beneficial in wound healing processes .
  • Wound Healing: The compound promotes wound closure and reduces fibrosis formation in experimental models, indicating its potential as a therapeutic agent in skin repair .
  • Osteogenic Activity: Calophyllolide has been demonstrated to enhance the expression of osteoblastic genes, promoting mineralization in osteoblast cell lines, which suggests its role in bone health .
  • Anticancer Properties: Preliminary studies suggest that Calophyllolide may possess anticancer effects, although further research is required to fully elucidate this potential .

Calophyllolide is typically extracted from Calophyllum inophyllum seeds using various methods:

  • Ethanol Extraction: This method involves soaking the seeds in ethanol to extract bioactive compounds. The extract is then purified through chromatographic techniques such as silica gel and Sephadex LH-20 column chromatography .
  • Non-Conventional Techniques: Advanced extraction methods like pressurized liquid extraction have shown higher yields compared to traditional methods like Soxhlet extraction, indicating a potential for more efficient industrial production .

These methods are crucial for obtaining Calophyllolide in sufficient quantities for research and application.

Calophyllolide has several applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and wound healing properties, it is being investigated for use in therapeutic formulations aimed at treating skin injuries and inflammatory conditions .
  • Cosmetics: Its bioactive properties make it suitable for inclusion in cosmetic products aimed at skin repair and rejuvenation.
  • Research: Calophyllolide serves as a valuable starting material for synthesizing other bioactive compounds in medicinal chemistry research.

Research on Calophyllolide's interactions with biological systems has revealed insights into its mechanism of action. For example:

  • It has been shown to modulate gene expression related to inflammation and wound healing processes.
  • Interaction studies indicate that Calophyllolide enhances cellular responses involved in tissue regeneration, particularly through its effects on macrophage polarization and osteoblast differentiation .

These interactions are essential for understanding how Calophyllolide can be effectively utilized in therapeutic applications.

Calophyllolide is unique among coumarin compounds due to its specific biological activities. Here are some similar compounds:

CompoundSourceNotable Activities
DalberginDalbergia speciesAnti-inflammatory, anti-cancer properties
XanthonesVarious plantsAntimicrobial, anti-cancer activities
ChromanonesVarious sourcesSignificant bioactive properties

Calophyllolide stands out because it combines anti-inflammatory effects with wound healing and osteogenic activities, making it particularly valuable for both scientific research and practical applications in medicine and cosmetics .

XLogP3

4.9

Wikipedia

Calophyllolide

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]

Dates

Modify: 2024-02-18

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